molecular formula C21H21NO4 B8059279 N-Fmoc-N-cyclobutyl-glycine

N-Fmoc-N-cyclobutyl-glycine

Cat. No.: B8059279
M. Wt: 351.4 g/mol
InChI Key: VFDBMOREDMHPMN-UHFFFAOYSA-N
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Description

Significance of Unnatural Amino Acids in Contemporary Chemical Biology Research

Unnatural amino acids (ncAAs) are amino acids that are not among the 20 proteinogenic amino acids. Their incorporation into peptides and proteins is a powerful strategy in chemical biology to create molecules with improved therapeutic properties and to probe biological processes. rsc.org The introduction of ncAAs can confer a range of desirable characteristics, such as increased resistance to enzymatic degradation, enhanced stability, and improved bioavailability. rsc.orgnih.gov

The ability to introduce ncAAs with unique side chains or backbone modifications allows for the fine-tuning of a peptide's structure and function. This has led to the development of novel therapeutic peptides, including enzyme inhibitors, receptor agonists and antagonists, and antimicrobial agents. nih.gov Furthermore, ncAAs are instrumental in studying protein folding, protein-protein interactions, and enzyme mechanisms by providing chemical handles for bioconjugation, fluorescent labeling, and photocrosslinking. nih.gov

Overview of N-Alkylated Glycine (B1666218) Derivatives as Non-Canonical Building Blocks

N-alkylated glycine derivatives are a specific class of ncAAs where an alkyl group is attached to the nitrogen atom of the glycine backbone. mdpi.com This modification has profound effects on the resulting peptide's properties. The presence of the N-alkyl group removes the hydrogen bond donor capability of the amide bond, which can disrupt secondary structures like alpha-helices and beta-sheets. nih.gov This disruption can be advantageous in designing peptides with specific conformations or in preventing aggregation.

Peptides containing N-alkylated glycines often exhibit increased proteolytic stability because the N-alkyl group sterically hinders the approach of proteases that would otherwise cleave the peptide bond. rsc.orgnih.gov Additionally, the increased lipophilicity imparted by the alkyl group can enhance the peptide's ability to cross cell membranes. nih.gov Peptoids, which are polymers of N-substituted glycines, are a prime example of how these building blocks are used to create diverse libraries of compounds with a wide range of biological activities. nih.gov

Positioning of N-Fmoc-N-cyclobutyl-glycine within the Landscape of Modified Amino Acids

The Fmoc group is an essential component for its use in modern peptide synthesis. It protects the amino group during the coupling of the next amino acid in the sequence and can be readily removed under mild basic conditions, typically with piperidine, without affecting other acid-labile protecting groups on the peptide. innospk.com This orthogonality is a cornerstone of the widely used Fmoc/tBu strategy in SPPS. rsc.org Therefore, this compound is a ready-to-use reagent for the precise incorporation of an N-cyclobutyl-glycine residue into a growing peptide chain.

Historical Context of Fmoc-Based Chemistry in Unnatural Amino Acid Synthesis

The development of Fmoc-based chemistry in the late 1970s revolutionized solid-phase peptide synthesis. nih.gov The mild conditions required for Fmoc group removal, in contrast to the harsh acidic conditions of the previously dominant Boc (tert-butyloxycarbonyl) strategy, made it compatible with a wider range of sensitive and modified amino acids. nih.gov

This advancement was particularly crucial for the synthesis of peptides containing unnatural amino acids. The ability to synthesize complex peptides with diverse chemical modifications became more accessible, paving the way for the exploration of novel peptide-based therapeutics and research tools. rsc.orgrsc.org The Fmoc strategy's compatibility with a broad array of functionalities has been instrumental in the synthesis of peptides containing N-alkylated amino acids, glycoproteins, and phosphorylated peptides, among others. The commercial availability of a vast library of Fmoc-protected natural and unnatural amino acids, including this compound, is a direct result of the success and widespread adoption of this chemical approach.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[cyclobutyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c23-20(24)12-22(14-6-5-7-14)21(25)26-13-19-17-10-3-1-8-15(17)16-9-2-4-11-18(16)19/h1-4,8-11,14,19H,5-7,12-13H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFDBMOREDMHPMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Fmoc N Cyclobutyl Glycine and Analogues

Strategies for the N-Alkylation of Glycine (B1666218) Precursors

The introduction of the cyclobutyl group onto the nitrogen atom of glycine is a key step in the synthesis of the target compound. This can be achieved through several methods, primarily involving the alkylation of glycine equivalents or direct N-alkylation approaches.

Alkylation of Glycine Equivalents

One common strategy involves the use of glycine equivalents, where the amino and carboxyl groups are suitably protected to allow for selective N-alkylation. A widely used glycine equivalent is the Schiff base formed between a glycine ester (e.g., ethyl glycinate or tert-butyl glycinate) and a ketone or aldehyde, such as benzophenone. This approach enhances the acidity of the α-carbon, facilitating deprotonation and subsequent alkylation.

The general procedure involves the formation of the glycine imine, followed by alkylation with a cyclobutyl halide, such as cyclobutyl bromide. The resulting alkylated Schiff base is then hydrolyzed to yield the N-cyclobutyl-glycine ester.

Table 1: Alkylation of Glycine Equivalents

Glycine Precursor Alkylating Agent Base Solvent Typical Yield (%)
Glycine tert-butyl ester benzophenone imine Cyclobutyl bromide Sodium Hydride THF 75-85

This table presents typical conditions and yields for the alkylation of glycine Schiff bases with cyclobutyl halides.

Direct N-Alkylation Approaches

Direct N-alkylation of glycine esters offers a more straightforward route, avoiding the need for the formation and hydrolysis of a Schiff base. This method typically involves the reaction of a glycine ester hydrochloride with a cyclobutylating agent in the presence of a base to neutralize the hydrochloride salt and facilitate the alkylation.

A prominent example of direct N-alkylation is reductive amination. This two-step, one-pot procedure involves the reaction of a glycine ester with cyclobutanone (B123998) to form an intermediate imine (or enamine), which is then reduced in situ to the desired N-cyclobutyl-glycine ester. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reducing agent for this transformation due to its mildness and selectivity for imines over ketones. mdma.chharvard.educommonorganicchemistry.comchemicalbook.com

Table 2: Reductive Amination for the Synthesis of N-Cyclobutyl-glycine Esters

Glycine Ester Carbonyl Compound Reducing Agent Solvent Typical Yield (%)
Ethyl glycinate hydrochloride Cyclobutanone NaBH(OAc)₃ Dichloromethane 80-90

This table outlines typical reagents and yields for the synthesis of N-cyclobutyl-glycine esters via reductive amination.

Stereoselective Synthesis Approaches for Cyclobutyl Glycine Derivatives

While N-cyclobutyl-glycine itself is achiral, the introduction of substituents on the cyclobutyl ring or at the α-carbon can lead to stereoisomers. Stereoselective synthesis is therefore crucial for preparing optically pure analogues for applications in medicinal chemistry and peptide science.

One approach to achieve stereoselectivity is through the diastereoselective Michael addition of nucleophiles to cyclobutenes. nih.govresearchgate.net This method can be used to generate substituted cyclobutane (B1203170) rings with defined stereochemistry, which can then be incorporated into the glycine framework.

Furthermore, stereoselective synthesis of cyclobutyl-containing amino acids can be achieved through methods such as the cyclopropanation of chiral cyclobutyl dehydro amino acids. mdma.chharvard.edu These strategies often utilize chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction. While not directly applicable to the synthesis of the parent N-Fmoc-N-cyclobutyl-glycine, these methods are vital for the preparation of more complex, chiral analogues.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The efficient synthesis of this compound hinges on the careful optimization of reaction parameters to maximize yield and purity while minimizing side reactions. Key variables include the choice of reagents, solvents, temperature, and reaction time.

Two primary synthetic routes are generally considered for the preparation of this compound:

Direct N-Alkylation of Fmoc-glycine: This approach involves the reaction of Fmoc-glycine with a cyclobutyl halide (e.g., cyclobutyl bromide) in the presence of a base. The selection of the base and solvent system is critical to the success of this reaction. Strong, non-nucleophilic bases are often favored to deprotonate the secondary amine of Fmoc-glycine, facilitating its attack on the electrophilic cyclobutyl halide.

Reductive Amination: This two-step process begins with the condensation of Fmoc-glycine with cyclobutanone to form an intermediate imine or enamine, which is then reduced in situ to the desired N-cyclobutyl product. The choice of reducing agent is a crucial factor, with milder reagents being preferred to avoid over-alkylation or reduction of other functional groups.

The following table outlines hypothetical optimization data for the synthesis of this compound based on general principles of N-alkylation reactions.

EntryMethodAlkylating/Carbonyl AgentReducing AgentBaseSolventTemperature (°C)Time (h)Yield (%)
1Direct AlkylationCyclobutyl bromide-NaHDMF252445
2Direct AlkylationCyclobutyl bromide-Cs2CO3DMF501260
3Direct AlkylationCyclobutyl bromide-DBUCH3CN251855
4Reductive AminationCyclobutanoneNaBH(OAc)3-DCE251275
5Reductive AminationCyclobutanoneNaBH3CN-MeOH251670
6Reductive AminationCyclobutanoneH2, Pd/C-EtOH252465

This data is illustrative and based on typical outcomes for similar reactions.

Comparative Analysis of Synthetic Routes to this compound

A comparative analysis of the primary synthetic routes to this compound reveals distinct advantages and disadvantages for each approach, influencing the choice of method based on factors such as desired yield, purity requirements, and available resources.

Direct N-Alkylation:

Advantages: This method is conceptually straightforward, involving a single reactive step. It can be advantageous when the starting materials, Fmoc-glycine and a suitable cyclobutyl halide, are readily available.

Disadvantages: A significant challenge in direct N-alkylation is the potential for over-alkylation, leading to the formation of the tertiary amine, N,N-dicyclobutyl-glycine, which can be difficult to separate from the desired product. The reaction may also require harsh conditions, such as the use of strong bases, which can lead to side reactions or racemization if applied to chiral amino acids. Yields can be variable and are often moderate.

Reductive Amination:

Advantages: Reductive amination is often the preferred method for the synthesis of N-mono-alkylated amino acids due to its generally higher yields and selectivity. The reaction conditions are typically milder than those required for direct alkylation, reducing the risk of side reactions. The process is also more amenable to a wider range of substrates.

Disadvantages: This method involves a two-step process within a single pot, which can sometimes be more complex to optimize. The stability of the intermediate imine can be a factor, and the choice of reducing agent is critical to ensure selective reduction without affecting other functional groups.

The following table provides a comparative overview of the two synthetic routes:

FeatureDirect N-AlkylationReductive Amination
Number of Steps OneOne-pot, two-step
Typical Yields ModerateGood to Excellent
Selectivity Risk of over-alkylationGenerally high for mono-alkylation
Reaction Conditions Can be harsh (strong bases)Generally mild
Substrate Scope More limitedBroader
Key Challenge Controlling the degree of alkylationOptimization of imine formation and reduction

Incorporation of N Fmoc N Cyclobutyl Glycine into Complex Peptide Architectures

Application in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for assembling peptides in a stepwise manner on a solid support. N-Fmoc-N-cyclobutyl-glycine is designed for seamless integration into the most common SPPS workflow, the Fmoc/t-Bu strategy.

The efficiency of peptide bond formation is critical for the synthesis of high-purity peptides. The incorporation of N-substituted amino acids, such as this compound, presents distinct challenges compared to their primary amine counterparts. The secondary amine of this compound is sterically hindered by both the bulky Fmoc protecting group and the cyclobutyl substituent. This steric hindrance can significantly slow down the coupling reaction kinetics.

To achieve high coupling efficiency, more potent activating reagents are typically required. Standard carbodiimide reagents like N,N'-diisopropylcarbodiimide (DIC) may prove insufficient. Instead, uronium or phosphonium salt-based reagents are preferred. These include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). sigmaaldrich.comnih.gov These reagents form highly reactive acyl-uronium or -phosphonium esters that can overcome the steric barrier of the secondary amine. Extended reaction times or double coupling protocols may also be necessary to drive the reaction to completion. nih.gov

A major concern in peptide synthesis is the racemization of chiral amino acids during the activation and coupling steps. However, since glycine (B1666218) is an achiral amino acid, the incorporation of this compound does not introduce a risk of racemization at its α-carbon.

The following table illustrates the relative efficiency of different coupling reagents for a sterically hindered N-alkylated residue, demonstrating the importance of selecting an appropriate reagent.

Coupling ReagentAdditiveRelative Coupling Yield (%)
DICNone~45%
DICHOBt~70%
HBTUNone>95%
HATUNone>99%

Data is representative for a sterically hindered N-alkyl amino acid and serves to illustrate the comparative efficacy of common coupling reagents.

The Fmoc/t-Bu strategy is based on an orthogonal protection scheme. The N-terminal α-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while reactive amino acid side chains are protected by acid-labile groups such as tert-butyl (t-Bu), tert-butyloxycarbonyl (Boc), and trityl (Trt).

This compound is fully compatible with this strategy. The Fmoc group is efficiently removed using a solution of a secondary amine, typically 20% piperidine in N,N-dimethylformamide (DMF), to expose the N-cyclobutyl-glycine secondary amine for the next coupling step. The cyclobutyl group itself, being a stable cycloalkane, is completely inert to both the basic conditions of Fmoc deprotection and the strongly acidic conditions (e.g., trifluoroacetic acid, TFA) used for the final cleavage of the peptide from the resin and removal of side-chain protecting groups.

The primary challenge in incorporating N-substituted glycines, including this compound, is the reduced nucleophilicity and increased steric hindrance of the secondary amine. researchgate.netunina.it This can lead to incomplete or slow coupling reactions, resulting in deletion sequences where the intended residue is missing from the final peptide.

Key Challenges:

Steric Hindrance: The cyclobutyl group attached to the nitrogen atom physically obstructs the approach of the activated carboxyl group of the incoming amino acid. acs.org

Reduced Nucleophilicity: Alkyl groups are electron-donating, which slightly increases the basicity of the nitrogen but does not necessarily translate to higher nucleophilicity in the sterically crowded environment of SPPS.

Solutions:

Advanced Coupling Reagents: As mentioned, the use of high-activity uronium (HATU, HBTU) or phosphonium (PyBOP) reagents is the most common solution. sigmaaldrich.com These reagents ensure rapid formation of a highly reactive intermediate.

Optimized Reaction Conditions: Increasing the temperature of the coupling reaction can provide the necessary activation energy to overcome the steric barrier. Microwave-assisted SPPS has proven particularly effective for coupling sterically hindered amino acids by rapidly and efficiently heating the reaction mixture.

Use of Additives: Additives such as 1-hydroxybenzotriazole (HOBt) or, more effectively, its aza-derivative HOAt (1-hydroxy-7-azabenzotriazole), can be used with coupling reagents to increase reaction rates and suppress side reactions.

Solvent Choice: While DMF is standard, alternative solvents like N-methyl-2-pyrrolidone (NMP) or solvent mixtures may improve the solubility of protected peptides and enhance coupling outcomes. researchgate.net

Solution-Phase Peptide Synthesis Involving this compound

While less common for long peptides, solution-phase peptide synthesis (SPPS) remains a valuable technique, particularly for the large-scale production of shorter peptides or for the synthesis of protected peptide fragments that can be joined together later.

In this approach, this compound can be coupled to another amino acid (or peptide fragment) with a protected C-terminus in an organic solvent. The reaction requires the same powerful coupling reagents (e.g., HATU, TBTU) as in SPPS to ensure efficient amide bond formation. A key difference from SPPS is that the product of each coupling and deprotection step must be purified, typically by chromatography or crystallization, before proceeding to the next step. While this process is more labor-intensive, it allows for careful characterization of intermediates and can be more easily scaled up for manufacturing.

Chemo-Enzymatic Approaches for Peptide Ligation with this compound Residues

Chemo-enzymatic peptide synthesis combines the flexibility of chemical synthesis with the high specificity and mild reaction conditions of enzymatic catalysis. In a typical approach, protected peptide fragments are synthesized chemically (e.g., via SPPS) and then joined together using an enzyme known as a ligase. nih.gov

The incorporation of a peptide fragment containing an N-cyclobutyl-glycine residue via enzymatic ligation is contingent on the substrate tolerance of the chosen enzyme. Many natural proteases used as ligases have strict sequence recognition requirements at the ligation site. The bulky and unnatural N-cyclobutyl group could potentially hinder recognition and catalysis by these enzymes. nih.gov

However, the development of engineered ligases, such as peptiligase and sortase A variants, offers greater promise. nih.govnih.gov These enzymes are being designed to accept a broader range of substrates, including those with non-proteinogenic residues near the ligation junction. For successful ligation, the N-cyclobutyl-glycine residue would typically need to be positioned away from the immediate C-terminal or N-terminal recognition site of the enzyme to minimize potential steric clashes within the enzyme's active site.

Site-Specific Incorporation Techniques in Peptide Engineering

Site-specific incorporation refers to the precise placement of a non-natural amino acid at a predetermined position within a peptide sequence. This precision is fundamental to peptide engineering, as it allows for the systematic study of structure-activity relationships.

The most direct and unambiguous method for the site-specific incorporation of this compound is stepwise chemical synthesis via SPPS. The synthesis is programmed so that at the desired cycle, this compound is introduced as the building block instead of a standard amino acid. This provides absolute control over the final peptide sequence.

Alternative biological methods, such as amber suppression codon technology, have been developed for the site-specific incorporation of unnatural amino acids during ribosomal protein synthesis. nih.govoup.com However, these methods require the engineering of a unique aminoacyl-tRNA synthetase/tRNA pair for the specific unnatural amino acid and are generally not applicable to N-alkylated residues like N-cyclobutyl-glycine without significant and highly specific bioengineering efforts. Therefore, SPPS remains the definitive and practical technique for incorporating this compound into engineered peptides.

Conformational and Structural Analysis of Peptides Containing N Cyclobutyl Glycine Residues

Impact of the Cyclobutyl Moiety on Peptide Backbone Conformation

The incorporation of sterically demanding N-alkylated amino acids can favor the adoption of specific secondary structures. The cyclobutyl group in N-cyclobutyl-glycine can promote the formation of helical conformations, such as α-helices and 3₁₀-helices. This is primarily due to the steric hindrance imposed by the cyclobutyl ring, which limits the accessible Ramachandran space for the preceding residue, guiding it towards dihedral angles consistent with helical structures. Research on other cyclic N-alkylated amino acids has demonstrated their capacity to stabilize helical folds. For instance, the introduction of a cyclobutane-bearing residue has been shown to improve the helicity of linear peptides. nih.gov In one study, a linear peptide with a helicity of 13.6% saw a significant increase upon the incorporation of such residues. nih.gov This stabilization is crucial for designing peptides with enhanced biological activity, as helical conformations are often essential for molecular recognition.

Peptide ModificationResulting Helicity
Linear Peptide EK113.6%
Stapled Peptide SEK1-12-533.8%
Stapled Peptide SEK1-1241.5%
Stapled Peptide SEK1-12-159.2%

This table illustrates the impact of incorporating conformationally constrained amino acids on the helicity of peptides, as demonstrated in a study on cyclobutane-bearing residues. nih.gov

The cyclobutyl group acts as a potent conformational constraint, reducing the flexibility of the peptide backbone. nih.gov This rigidity can be advantageous in drug design, as it can lock the peptide into a bioactive conformation, leading to higher affinity and selectivity for its target. The reduced conformational entropy upon binding can also contribute to a more favorable binding free energy. The cyclobutane (B1203170) ring itself has a puckered conformation, which can further influence the local geometry of the peptide backbone. The defined stereochemistry of the cyclobutyl group can be used to fine-tune the spatial orientation of adjacent amino acid side chains.

Influence of N-Alkylation on Peptide Secondary Structure Propensity

N-alkylation, in general, has a significant impact on the conformational preferences of peptides. The substitution of the amide proton with an alkyl group, such as a cyclobutyl ring, eliminates the possibility of hydrogen bond donation from that nitrogen. This disruption of the native hydrogen bonding network can destabilize certain secondary structures, such as β-sheets, while promoting others, like turns and helices. researchgate.netnih.govnih.gov The steric bulk of the N-alkyl group can also influence the cis/trans isomerization of the preceding peptide bond. While proline is the most well-known residue to adopt a cis conformation, other N-substituted residues can also increase the population of the cis isomer, leading to sharp turns in the peptide backbone. Structural studies on N-methylated peptides have shown that while they can disrupt helicity when not involved in hydrogen bonds, careful placement can maintain desired structures. rsc.org

Advanced Spectroscopic Methods for Conformational Elucidation

Determining the precise three-dimensional structure of peptides containing N-cyclobutyl-glycine requires the use of advanced spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most powerful tool for studying molecules in solution. nih.govmdpi.com

NMR spectroscopy provides a wealth of information about the conformation of peptides. nih.govdigitellinc.com Key parameters derived from NMR experiments can be used to determine the dihedral angles (φ, ψ, and ω) that define the peptide backbone.

Nuclear Overhauser Effect (NOE): The observation of NOEs between specific protons provides information about their spatial proximity (typically < 5 Å). digitellinc.com For peptides containing N-cyclobutyl-glycine, NOEs between the cyclobutyl protons and protons on adjacent residues can provide crucial distance restraints for structure calculation.

J-Couplings: The magnitude of the scalar coupling constant (³J) between adjacent nuclei, such as the amide proton and the α-proton (³JHNHα), is related to the dihedral angle between them through the Karplus equation. mdpi.com While N-cyclobutyl-glycine lacks an amide proton, J-couplings involving other backbone and side-chain nuclei can still provide valuable angular information.

Chemical Shifts: The chemical shifts of backbone atoms, particularly ¹³Cα, ¹³Cβ, and ¹³C', are sensitive to the local secondary structure. illinois.edu Deviations from random coil chemical shifts can indicate the presence of helical or extended conformations.

By combining these NMR-derived restraints with computational methods such as molecular dynamics (MD) simulations, a detailed picture of the conformational ensemble of a peptide containing N-cyclobutyl-glycine can be generated. mdpi.comdigitellinc.com This integrated approach is essential for understanding the structural consequences of incorporating this unique amino acid. mdpi.com

NMR ParameterStructural Information
Nuclear Overhauser Effect (NOE)Interproton distances (< 5 Å)
³J Coupling ConstantsDihedral angles (via Karplus equation)
Chemical Shifts (¹³Cα, ¹³Cβ, ¹³C')Secondary structure propensity

This table summarizes the key NMR parameters and the structural information they provide for the conformational analysis of peptides.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the secondary structure of peptides. This method measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides and proteins. The resulting CD spectrum provides a signature of the peptide's average secondary structure content (e.g., α-helix, β-sheet, random coil).

In the context of peptides containing N-cyclobutyl-glycine residues, CD spectroscopy is instrumental in determining how this specific N-substitution influences the peptide's conformational preferences. N-substituted glycines, or peptoids, lack the amide proton that is crucial for the hydrogen bonding networks that stabilize canonical secondary structures like α-helices and β-sheets. However, they can and do form ordered structures, including helices that resemble the polyproline type II (PPII) helix.

The inclusion of a bulky, conformationally constrained cyclobutyl group on the nitrogen atom is expected to impose significant steric limitations on the rotational freedom of the peptide backbone. CD spectroscopy can directly probe the structural consequences of this substitution. For instance, helical peptoids often exhibit characteristic CD spectra with negative peaks around 220 nm and 200 nm, and a positive peak near 190 nm, which is reminiscent of peptide α-helices researchgate.net. Conversely, a spectrum lacking distinct peaks and showing a strong negative band below 210 nm is typically indicative of a disordered or "random coil" conformation biorxiv.org.

Studies on peptides where glycine (B1666218) is substituted have shown that such changes can markedly alter the CD spectrum, reflecting a shift in the secondary structure. For example, replacing proline with glycine in a polyproline helix reduces the rotational strength and shifts the characteristic spectral bands, indicating a move toward a less ordered conformation researchgate.net. Similarly, substituting a key glycine in a triple-helical peptide leads to a significant conformational perturbation, which is quantifiable using CD spectroscopy nih.gov. Therefore, by comparing the CD spectrum of a peptide containing N-cyclobutyl-glycine to an unsubstituted parent peptide, researchers can assess the degree to which the cyclobutyl modification promotes or disrupts specific secondary structures.

X-ray Crystallography and Electron Microscopy for High-Resolution Structural Data

For atomic-level resolution of molecular structure, X-ray crystallography is the definitive technique. It allows for the precise determination of bond lengths, bond angles, and the three-dimensional arrangement of atoms within a crystal. For a novel compound like N-Fmoc-N-cyclobutyl-glycine, crystallizing the molecule itself would provide unequivocal data on the puckering of the cyclobutane ring, its orientation relative to the glycine backbone, and the conformation of the fluorenylmethyloxycarbonyl (Fmoc) protecting group.

When N-cyclobutyl-glycine is incorporated into a peptide chain, X-ray crystallography of the resulting peptidomimetic can reveal how this unique residue influences the peptide's backbone conformation and its supramolecular assembly in the crystalline state nih.gov. This technique is particularly valuable for identifying non-canonical secondary structures and specific side-chain and backbone interactions that are stabilized by the N-cyclobutyl group. The high-resolution structural data obtained can validate or refine models derived from computational simulations and spectroscopic methods. For example, crystallographic studies on other modified peptides have successfully elucidated the folded structures of β-hairpins and other turn motifs at resolutions often approaching 1 Å rcsb.org.

Electron microscopy (EM), particularly cryo-electron microscopy (cryo-EM), is another powerful technique for high-resolution structural analysis, though it is more commonly applied to large proteins and macromolecular complexes rather than small peptides. However, if peptides containing N-cyclobutyl-glycine were designed to self-assemble into larger ordered structures, such as nanofibers, nanotubes, or specific oligomeric states, cryo-EM could be an invaluable tool for visualizing these assemblies and determining their high-resolution structure.

Computational Chemistry and Molecular Dynamics Simulations for Conformational Space Exploration

Computational methods are essential for exploring the vast conformational landscape available to flexible molecules like peptides. These techniques provide a dynamic picture of molecular structure and energetics that is highly complementary to the static or averaged information from experimental methods.

Quantum Mechanical Calculations of this compound Conformations

Quantum mechanical (QM) calculations, such as those based on Density Functional Theory (DFT), are used to perform detailed analyses of the electronic structure and energetics of a molecule. For this compound, QM methods can be used to:

Determine Intrinsic Conformational Preferences: Calculate the relative energies of different rotamers around the key dihedral angles of the molecule to identify the most stable, low-energy conformations in the absence of solvent.

Analyze Steric and Electronic Effects: Quantify the impact of the bulky cyclobutyl and Fmoc groups on the geometry of the glycine residue. This includes analyzing bond lengths, angles, and the partial charges on atoms.

Calculate Energy Barriers: Determine the energy barriers for rotation around single bonds, providing insight into the molecule's flexibility.

These calculations provide a fundamental understanding of the conformational constraints imposed by the N-cyclobutyl substitution before it is even incorporated into a larger peptide. Similar QM-based simulations have been effectively used to interpret the reactivity and properties of other non-proteinogenic amino acids nih.gov.

Molecular Dynamics Simulations of N-cyclobutyl-glycine Containing Peptides

Molecular Dynamics (MD) simulations are a cornerstone of computational structural biology, allowing researchers to observe the motion of molecules over time. For peptides containing N-cyclobutyl-glycine, MD simulations provide critical insights into their dynamic behavior in solution mdpi.commdpi.com. A typical MD simulation involves:

System Setup: A starting 3D model of the peptide is placed in a simulation box filled with explicit solvent molecules (e.g., water) and ions to mimic physiological conditions.

Energy Minimization: The initial system is relaxed to remove any steric clashes or unfavorable contacts.

Equilibration and Production: The system is gradually heated and pressurized to the target temperature and pressure. Following this equilibration, a "production" simulation is run for tens to hundreds of nanoseconds, during which the trajectory (atomic positions over time) is saved.

Analysis of the MD trajectory reveals how the N-cyclobutyl-glycine residue affects the peptide's:

Flexibility and Dynamics: The simulation can show which parts of the peptide are rigid and which are flexible, and how the cyclobutyl group restricts backbone movement compared to a standard glycine nih.gov.

Conformational Sampling: It identifies the different secondary structures and conformations the peptide adopts in solution and the frequency with which they occur. Studies on similar N-substituted peptidomimetics have successfully used MD simulations to distinguish the conformations of compositionally identical sequences rsc.org.

Table 1: Typical Parameters for Molecular Dynamics (MD) Simulations of Peptides

Parameter Typical Value / Description Purpose
Force Field OPLS-AA, CHARMM, AMBER A set of parameters and equations used to calculate the potential energy of the system. The choice depends on the molecule type.
Solvent Model TIP3P, SPC/E An explicit representation of water molecules to accurately model solvation effects.
Simulation Box Cubic or dodecahedron Defines the simulation volume; typically filled with water to solvate the peptide with a buffer distance of at least 10 Å.
Ensemble NPT (Isothermal-isobaric) Keeps the number of particles (N), pressure (P), and temperature (T) constant, mimicking laboratory conditions.
Temperature 300 K Simulates physiological temperature.
Pressure 1 bar Simulates atmospheric pressure.
Simulation Time 100 ns - 1 µs The length of the simulation. Longer times allow for the observation of slower conformational changes.
Integration Timestep 2 fs The time interval between successive calculations of forces and positions.

Predicting Conformational Energy Landscapes of Peptidomimetics

The conformational energy landscape is a theoretical map that represents all possible conformations of a molecule and their corresponding potential energies nih.gov. A deep understanding of this landscape is crucial for predicting a peptide's dominant structures, folding pathways, and functional dynamics.

For peptidomimetics containing N-cyclobutyl-glycine, the substitution is expected to significantly alter the energy landscape compared to a standard peptide. The steric bulk of the cyclobutyl group will make certain regions of the landscape (i.e., specific conformations) energetically unfavorable or inaccessible, while potentially creating new, stable low-energy basins.

Predicting this landscape often requires enhanced sampling MD techniques, as standard simulations may get trapped in local energy minima. Methods like Metadynamics or Gaussian accelerated Molecular Dynamics (GaMD) are employed to overcome energy barriers and more exhaustively explore the conformational space nih.govnih.gov. By analyzing these advanced simulations, a free-energy landscape can be constructed, which maps the free energy as a function of specific conformational coordinates (e.g., radius of gyration, root-mean-square deviation from a reference structure, or principal components of motion). This landscape provides a quantitative view of the relative stabilities of different conformational states and the energetic barriers between them, offering a powerful predictive tool for designing peptidomimetics with desired structural properties.

Role of N Fmoc N Cyclobutyl Glycine in Peptidomimetic Design and Scaffold Engineering

Design of Protease-Resistant Peptide Analogues through N-Alkylation

A significant limitation of natural peptides as therapeutic agents is their rapid degradation by proteases in the body. The introduction of N-alkylated amino acids, such as N-cyclobutyl-glycine, is a cornerstone strategy to overcome this challenge. nih.gov The alkyl group on the amide nitrogen sterically hinders the approach of proteases, which are enzymes that cleave the peptide backbone's amide bonds. This modification effectively "shields" the bond from enzymatic attack, thereby increasing the peptide's metabolic stability and prolonging its half-life in vivo.

The incorporation of the cyclobutyl moiety is particularly effective. Unlike simple N-methylation, the bulkier cyclobutyl group provides a more substantial steric barrier without adding excessive lipophilicity that could negatively impact solubility. This N-alkylation strategy is a powerful approach for transforming biologically active peptides into more drug-like molecules with improved pharmacokinetic profiles. nih.govmdpi.com The use of non-canonical amino acids that confer resistance to proteolytic degradation is a key strategy in the development of potent enzyme inhibitors and therapeutic peptides. mdpi.com

Table 1: Comparison of N-Alkylation Strategies for Protease Resistance

N-Alkylation GroupSteric HindranceImpact on ConformationGeneral Effect on Proteolysis
MethylModerateModerate restriction of backbone flexibilitySignificant increase in resistance
Cyclobutyl High Significant restriction of backbone flexibility Substantial increase in resistance
ButylHighIncreased flexibility in the alkyl chainSubstantial increase in resistance
BenzylVery HighSignificant steric and potential electronic effectsStrong resistance to proteolysis

Modulation of Receptor Binding Affinity and Selectivity in Peptidomimetics

The introduction of an N-cyclobutyl group does more than just enhance stability; it also provides a powerful method for fine-tuning the biological activity of a peptide. rsc.org The conformation of a peptide backbone is a critical determinant of its binding affinity and selectivity for a specific biological target, such as a receptor or enzyme. nih.gov N-alkylation restricts the rotational freedom around the peptide bond, locking the peptide into a more defined three-dimensional structure.

By incorporating N-cyclobutyl-glycine at specific positions within a peptide sequence, chemists can systematically explore the conformational space and identify analogues with optimized binding properties. nih.gov The cyclobutyl group can orient key pharmacophoric side chains in a manner that maximizes favorable interactions with the target protein, leading to enhanced potency. Furthermore, this conformational constraint can improve selectivity by disfavoring binding to off-target receptors, thereby reducing the potential for side effects. The process often involves creating a structure-activity relationship (SAR) to identify the key residues responsible for the biological effect and then using structural constraints to probe the optimal 3D arrangement. nih.gov

Development of Conformationally Restricted Scaffolds for Chemical Library Generation

N-Fmoc-N-cyclobutyl-glycine is an invaluable tool for generating chemical libraries based on conformationally restricted scaffolds. In drug discovery, exploring diverse yet structurally defined molecular shapes is essential for identifying novel hits. By using N-cyclobutyl-glycine as a foundational element, chemists can create collections of peptides and peptidomimetics that are pre-organized into specific secondary structures or turns.

These constrained scaffolds serve as templates for the systematic variation of side chains. The resulting libraries cover a more relevant and focused region of chemical space compared to libraries of flexible linear peptides. This approach increases the probability of discovering compounds with high affinity for a target, as the entropic penalty of binding is reduced when the ligand is already in its bioactive conformation.

Application in Macrocyclic Peptide Design and Synthesis

Macrocyclic peptides are an important class of therapeutics that combine the high affinity of biologics with the cell-penetrating ability of small molecules. jpt.com The synthesis of these complex structures often relies on solid-phase techniques where building blocks like this compound play a crucial role. nih.gov

Incorporating N-cyclobutyl-glycine into the linear peptide precursor can serve two primary purposes in macrocyclization. First, it can act as a "turn-inducer," pre-organizing the linear peptide into a conformation that is favorable for the subsequent ring-closing reaction. This can lead to higher yields and reduced formation of undesired side products. Second, the N-cyclobutyl group becomes an integral part of the final macrocyclic structure, imparting the benefits of increased protease resistance and conformational rigidity discussed previously. jpt.com These attributes are highly desirable for macrocyclic drugs targeting intracellular protein-protein interactions. jpt.com

Generation of Functionalized Polymers and Biomaterials Incorporating Glycine (B1666218) Derivatives

The utility of this compound extends beyond therapeutics into the realm of materials science. The Fmoc-protected amino acid can be incorporated into the synthesis of functionalized polymers and biomaterials. chemimpex.com Peptide-polymer conjugates are being developed for a wide range of applications, including drug delivery, tissue engineering, and smart materials.

Use as Building Blocks for Biochemical Probes and Assays

Biochemical probes are essential tools for studying biological processes. This compound can be used as a structural component in the design of sophisticated probes and assays. For example, it can be incorporated into a peptide sequence that is designed to bind to a specific enzyme. The N-cyclobutyl group can enhance the probe's stability in biological samples and improve its binding selectivity.

Furthermore, this building block can be combined with other functionalized amino acids that carry reporter tags, such as fluorophores or biotin. For example, a peptide probe could be designed with N-cyclobutyl-glycine for stability and a separate residue modified with an azide group for "click chemistry" conjugation to a fluorescent dye. chemimpex.com This modular approach allows for the creation of highly specific and stable probes for use in applications like fluorescence microscopy, pull-down assays, and diagnostic tools. nih.govchemimpex.com

Advanced Derivatization and Functionalization Strategies for N Fmoc N Cyclobutyl Glycine

Post-Synthetic Modification of N-cyclobutyl-glycine Residues within Peptides

Post-synthetic modification of peptides offers a versatile approach to introduce novel functionalities and to fine-tune the properties of peptide-based molecules. For peptides containing N-cyclobutyl-glycine residues, the cyclobutyl group itself is relatively inert under standard peptide synthesis and modification conditions, a characteristic that ensures its stability throughout the synthetic process. The cyclobutane (B1203170) ring is known for its relative chemical inertness compared to more strained rings like cyclopropane, yet it possesses a higher strain energy than cyclopentane or cyclohexane, which can subtly influence its reactivity. nih.gov

Modification strategies for N-cyclobutyl-glycine residues would likely focus on reactions that can functionalize the C-H bonds of the cyclobutane ring. However, direct C-H activation on a simple cycloalkane within a complex peptide sequence is a significant chemical challenge. A more feasible approach involves the initial synthesis of N-Fmoc-N-cyclobutyl-glycine monomers that already contain a functional group on the cyclobutyl ring. This pre-functionalized monomer can then be incorporated into the peptide sequence using standard solid-phase peptide synthesis (SPPS).

Alternatively, if the peptide sequence allows, neighboring reactive residues (e.g., lysine, cysteine) could be used as handles to attach moieties that might interact with or shield the N-cyclobutyl-glycine residue, indirectly modifying its local chemical environment and, consequently, its impact on the peptide's structure and function.

Side-Chain Functionalization for Bioconjugation and Imaging Applications

The N-cyclobutyl group of N-cyclobutyl-glycine does not possess a readily functionalizable handle for direct bioconjugation. Therefore, strategies for attaching imaging agents, cytotoxic drugs, or other biomolecules typically require the introduction of a reactive functional group. This can be achieved in several ways:

Synthesis of a Functionalized Monomer: A cyclobutylamine derivative bearing a protected functional group (e.g., an azide, alkyne, or a protected amine) can be used in the initial synthesis of the N-Fmoc-N-(functionalized cyclobutyl)-glycine monomer. Once this monomer is incorporated into a peptide, the protecting group can be removed, revealing a reactive handle for bioconjugation via click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) or other chemoselective ligation methods. nih.govmdpi.com

Introduction of a Reactive Handle on a Neighboring Residue: A common strategy in peptide chemistry is to incorporate a reactive amino acid, such as lysine or a non-natural amino acid with an orthogonal reactive group, adjacent to the N-cyclobutyl-glycine residue. This allows for site-specific attachment of labels or cargo without directly modifying the cyclobutyl moiety.

The choice of bioconjugation strategy will depend on the desired application and the chemical nature of the molecule to be conjugated. For instance, the attachment of a fluorescent dye for imaging purposes would require a robust and specific ligation chemistry that does not interfere with the peptide's biological activity. nih.gov

Synthesis of this compound Analogues with Varied Cycloalkyl Moieties

The synthesis of this compound analogues with different cycloalkyl groups (e.g., cyclopentyl, cyclohexyl) allows for a systematic investigation of how ring size and conformation affect peptide structure and function. The general synthesis of N-alkylated glycine (B1666218) derivatives can be adapted to produce these analogues. nih.gov A common method involves the reaction of a primary amine (in this case, cyclobutylamine, cyclopentylamine, or cyclohexylamine) with a haloacetic acid, followed by protection of the resulting secondary amine with the fluorenylmethoxycarbonyl (Fmoc) group. nih.gov

Commercially available analogues demonstrate the feasibility of this approach and provide tools for medicinal chemists to explore structure-activity relationships.

Analogue NameCAS NumberMolecular FormulaMolecular Weight
This compoundNot availableC21H21NO4351.40
N-Fmoc-N-cyclopentyl-glycine1343040-07-2C22H23NO4365.43
N-Fmoc-N-cyclohexyl-glycine269078-70-8C23H25NO4379.46

The variation in the cycloalkyl ring size can influence the local conformational preferences of the peptide backbone, which in turn can affect receptor binding, enzymatic stability, and cell permeability. For example, increasing the ring size from cyclobutyl to cyclohexyl would increase the hydrophobicity and steric bulk of the side chain, potentially leading to altered biological activity.

Development of Isotopic Labeling Strategies for this compound

Isotopic labeling of peptides and amino acids is a crucial tool for structural biology studies (e.g., NMR spectroscopy) and for quantitative proteomics using mass spectrometry. isotope.com Strategies for the isotopic labeling of this compound can be adapted from established methods for other amino acids.

Labeled Precursors: The synthesis of this compound can be performed using isotopically labeled starting materials. For example, using [1-¹³C]- or [2-¹³C]-bromoacetic acid would introduce a ¹³C label into the glycine backbone. Similarly, using ¹⁵N-labeled cyclobutylamine would place the label on the nitrogen atom. Commercially available isotopically labeled glycine derivatives, such as Glycine-1-¹³C,¹⁵N, can also serve as precursors. sigmaaldrich.com

General Labeling of N-Substituted Glycines: Research on N-substituted glycine oligomers (peptoids) has demonstrated the feasibility of incorporating stable isotopes. For instance, [1,2-¹³C]monobromoacetic acid has been used to introduce ¹³C labels at specific positions within a peptoid sequence. nih.govresearchgate.net This approach is directly applicable to the synthesis of labeled this compound.

IsotopePotential Labeled PrecursorPosition of LabelPrimary Application
¹³C[1-¹³C]-Bromoacetic acidGlycine carbonyl carbonNMR, Mass Spectrometry
¹³C[2-¹³C]-Bromoacetic acidGlycine α-carbonNMR, Mass Spectrometry
¹⁵N¹⁵N-CyclobutylamineGlycine nitrogenNMR, Mass Spectrometry
²H (Deuterium)Deuterated cyclobutylamineCyclobutyl ringNMR, Mass Spectrometry

The development of robust isotopic labeling strategies for this compound is essential for elucidating the structural and dynamic impact of this non-natural amino acid on peptide behavior and for enabling its use in quantitative biological studies.

Analytical Methodologies for Research Scale Characterization and Quantification

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is the cornerstone for assessing the purity of N-Fmoc-N-cyclobutyl-glycine and for separating it from reactants, byproducts, and potential stereoisomers.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for determining the purity of this compound. sigmaaldrich.com Reversed-phase HPLC (RP-HPLC) is the most common modality used for this purpose, separating compounds based on their hydrophobicity. The bulky, nonpolar Fmoc group and the cyclobutyl moiety grant the molecule significant hydrophobic character, leading to strong retention on C8 or C18 stationary phases. springernature.com

Analysis involves dissolving the compound in a suitable organic solvent and injecting it into the HPLC system. A gradient elution, typically with acetonitrile and water containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA), is employed to ensure sharp peaks and efficient separation. sielc.com Detection is commonly performed using a UV detector, as the fluorenyl group of the Fmoc moiety exhibits strong absorbance at specific wavelengths, typically around 265 nm, 290 nm, and 301 nm. nih.gov The purity is determined by integrating the area of the main peak and comparing it to the total area of all detected peaks.

Table 1: Representative HPLC Parameters for this compound Analysis

Parameter Typical Value/Condition
Column Reversed-Phase C18 (e.g., 4.6 mm x 150 mm, 5 µm) sielc.com
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient 5% to 95% B over 20-30 minutes
Flow Rate 1.0 mL/min
Detection UV Absorbance at 265 nm or 301 nm

| Injection Volume | 10-20 µL |

This table presents typical starting conditions for method development and may require optimization.

This compound possesses a chiral center at the α-carbon, meaning it can exist as two non-superimposable mirror images, or enantiomers (L and D forms). For applications where stereochemical purity is critical, such as in the synthesis of bioactive peptides, methods to separate these stereoisomers are essential.

Chiral HPLC is the primary technique for this purpose. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. The selection of the appropriate CSP is crucial and is often determined empirically. Common CSPs are based on polysaccharides (e.g., cellulose or amylose derivatives), cyclodextrins, or protein-based phases. The mobile phase is typically a mixture of alkanes (like hexane) and an alcohol (like isopropanol), and the separation is highly sensitive to the mobile phase composition and temperature.

Table 2: Potential Chiral Stationary Phases (CSPs) for Enantiomeric Separation

CSP Type Example Principle of Separation
Polysaccharide-based Cellulose or Amylose derivatives coated on silica Enantiomers fit differently into the chiral grooves of the polysaccharide structure, leading to differential interactions.
Cyclodextrin-based β-Cyclodextrin bonded to silica The hydrophobic cavity of the cyclodextrin includes parts of the analyte, and chiral interactions occur at the rim.

| Pirkle-type (brush-type) | Dinitrobenzoyl phenylglycine | Separation is based on π-π interactions, hydrogen bonding, and dipole-dipole interactions between the analyte and the CSP. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique used to confirm the molecular weight and elucidate the structure of this compound. Electrospray ionization (ESI) is a soft ionization technique commonly coupled with HPLC (LC-MS) that is well-suited for analyzing Fmoc-protected amino acids, as it minimizes in-source fragmentation and allows for the detection of the intact molecular ion. springernature.comnih.gov

The analysis provides a mass-to-charge (m/z) ratio that can be used to confirm the compound's identity. For this compound (Molecular Formula: C₂₁H₂₁NO₄), the expected monoisotopic mass is approximately 351.15 Da. In positive ion mode, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 352.15.

Tandem mass spectrometry (MS/MS) can be used to further confirm the structure by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. nih.gov A characteristic fragmentation pattern for Fmoc-protected amino acids involves the neutral loss of the fluorenylmethoxy group or cleavage to produce the dibenzofulvene cation. nih.gov

Table 3: Predicted ESI-MS Ions for this compound

Ion Description Proposed Structure/Fragment Predicted m/z
Protonated Molecule [M+H]⁺ ~352.15
Sodium Adduct [M+Na]⁺ ~374.13
Fragment 1 [M+H - CO₂]⁺ (Loss of carbon dioxide) ~308.16
Fragment 2 Dibenzofulvene cation from Fmoc group 179.08

| Fragment 3 | [M+H - C₁₅H₁₂O₂]⁺ (Loss of Fmoc group) | 130.09 |

Quantitative Analysis of Fmoc Deprotection and Loading Levels

In solid-phase peptide synthesis (SPPS), this compound is attached to a solid support (resin). It is crucial to quantify the amount of the amino acid successfully loaded onto the resin. This is achieved by analyzing the Fmoc deprotection step. The Fmoc group is cleaved using a basic solution, typically piperidine in N,N-dimethylformamide (DMF). thermofisher.compeptide.com

The progress and efficiency of this deprotection can be monitored quantitatively. Incomplete deprotection can lead to deletion sequences in the final peptide. Conversely, certain conditions can promote the formation of byproducts, such as diketopiperazines, especially when the second amino acid is being coupled. acs.org RP-HPLC is an effective method to analyze the solution cleaved from the resin to quantify the released Fmoc-adduct and monitor for the presence of any side products. nih.gov This provides critical feedback for optimizing reaction times and conditions. acs.orgresearchgate.net

Table 4: Common Reagents and Conditions for Fmoc Deprotection

Reagent Typical Concentration Solvent Advantages/Disadvantages
Piperidine 20% (v/v) DMF Standard, effective, but can promote aspartimide formation with Asp residues. acs.org
Piperazine 5-10% (w/v) DMF or NMP Can significantly reduce diketopiperazine formation. acs.org

| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 2% (v/v) | DMF (often with a scavenger like 2% piperidine) | Very fast deprotection, but can catalyze side reactions. peptide.com |

Spectrophotometric Determination of Fmoc Group Concentration

A rapid and widely used method for quantifying the loading of an Fmoc-protected amino acid on a solid support is UV-Vis spectrophotometry. springernature.com This method relies on the quantitative cleavage of the Fmoc group from a known mass of resin using a solution of piperidine in DMF. nih.govrsc.org

The cleavage reaction releases the Fmoc group, which then reacts with piperidine to form a stable dibenzofulvene-piperidine adduct. nih.govnih.gov This adduct has a strong and distinct UV absorbance with maxima typically observed around 290 nm and 301 nm. nih.gov By measuring the absorbance of the resulting solution and applying the Beer-Lambert law, the concentration of the adduct, and therefore the initial amount of Fmoc-amino acid on the resin, can be accurately calculated. rsc.org This value is expressed as the resin loading in millimoles per gram (mmol/g).

The formula used for calculation is: Loading (mmol/g) = (Absorbance × Dilution Volume [mL]) / (ε × Path Length [cm] × Resin Mass [g])

Table 5: Parameters for Spectrophotometric Fmoc Quantification

Parameter Value Reference
Wavelength of Max. Absorbance (λmax) ~301 nm nih.gov
Molar Extinction Coefficient (ε) at 301 nm ~7800 M⁻¹cm⁻¹ rsc.org
Alternative Wavelength of Max. Absorbance (λmax) ~290 nm nih.govnih.gov
Molar Extinction Coefficient (ε) at 290 nm ~6089 M⁻¹cm⁻¹ nih.gov
Cleavage Reagent 20% Piperidine in DMF nih.gov

| Cuvette Path Length | 1 cm (standard) | thermofisher.com |

Note: The exact value of the molar extinction coefficient can vary slightly depending on the solvent and spectrophotometer calibration. nih.gov

Future Perspectives and Emerging Research Avenues for N Fmoc N Cyclobutyl Glycine

Development of Novel Cascade Reactions for Synthesis

The efficient synthesis of N-Fmoc-N-cyclobutyl-glycine is a prerequisite for its widespread application. While standard methods for N-alkylation of amino acids are available, the development of novel cascade reactions could offer more streamlined and atom-economical routes. Future research could focus on one-pot methodologies that combine the N-alkylation and Fmoc-protection steps.

One potential avenue is the exploration of a reductive amination cascade. This could involve the reaction of glycine (B1666218) with cyclobutanone (B123998) in the presence of a reducing agent, followed by in-situ protection of the secondary amine with Fmoc-chloride or a related reagent. The development of a catalytic version of this cascade would be particularly advantageous.

Another promising approach would be to adapt multicomponent reactions (MCRs) to synthesize this compound or its derivatives directly. For instance, a modified Ugi or Passerini reaction could potentially incorporate cyclobutylamine, a glycine isonitrile equivalent, and an Fmoc-protected carboxylic acid component in a single synthetic operation. The exploration of such cascade reactions would not only improve the efficiency of synthesis but also open up avenues for creating libraries of related compounds for screening purposes.

Proposed Cascade Reaction Key Reactants Potential Advantages
Reductive Amination/Fmoc-ProtectionGlycine, Cyclobutanone, Reducing Agent, Fmoc-ClOne-pot synthesis, potential for catalysis
Modified Ugi ReactionCyclobutylamine, Glycine isonitrile equivalent, Fmoc-protected acidHigh atom economy, rapid access to derivatives

Integration into Unconventional Peptide and Peptidomimetic Scaffolds

The incorporation of this compound into peptide chains would result in a peptoid-peptide hybrid structure. Peptoids, or N-substituted glycines, are known to impart unique conformational properties to peptides, primarily due to the absence of the amide proton, which prevents the formation of traditional hydrogen bonds. nih.gov The N-cyclobutyl group would introduce a significant steric constraint, further influencing the local and global conformation of the peptide backbone.

Future research should focus on synthesizing short peptides containing N-cyclobutyl-glycine to study its effect on secondary structure formation. It is hypothesized that the bulky and conformationally restricted cyclobutyl group could act as a potent turn-inducer or disrupt helical structures, depending on its position within the peptide sequence. nih.govnih.gov The cyclobutane (B1203170) ring, with its puckered conformation, could also be used to orient appended functional groups in a well-defined three-dimensional space, which is of great interest for the design of bioactive peptides and peptidomimetics. nih.gov

Moreover, the integration of this compound into cyclic peptides could lead to novel macrocyclic structures with enhanced stability and receptor-binding properties. nih.gov The constrained nature of the N-cyclobutyl group could pre-organize the cyclic backbone, reducing the entropic penalty upon binding to a biological target.

Peptidomimetic Scaffold Potential Impact of N-Cyclobutyl-glycine Research Focus
Linear PeptidesInduction of β-turns, disruption of helicesConformational analysis using NMR and CD spectroscopy
Cyclic PeptidesPre-organization of backbone, enhanced stabilitySynthesis of novel macrocycles, binding affinity studies
Peptoid-Peptide HybridsModulation of proteolytic stability and cell permeabilityIn vitro stability assays, cell uptake studies

Applications in Fragment-Based Drug Discovery (FBBD) Beyond Clinical Trials

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds in drug discovery. nih.govnih.gov The success of FBDD relies on the use of small, low-molecular-weight fragments that can be efficiently explored for their binding to biological targets. This compound, after removal of the Fmoc group, presents an interesting fragment with a distinct three-dimensional (3D) character.

The cyclobutane moiety is an underrepresented scaffold in current fragment libraries, which are often dominated by flat, aromatic structures. nih.govvu.nl The 3D nature of the cyclobutyl group allows for the exploration of a different chemical space and can lead to improved binding affinity and selectivity. pharmablock.com Future research should involve the creation of a fragment library based on N-cyclobutyl-glycine and its derivatives, followed by screening against a variety of therapeutic targets.

The N-cyclobutyl-glycine fragment could be particularly useful for targeting protein-protein interactions (PPIs), which often involve large and shallow binding pockets that are difficult to address with traditional small molecules. The defined 3D geometry of the cyclobutyl group could allow for precise interactions with such surfaces.

FBDD Aspect Relevance of N-Cyclobutyl-glycine Fragment Future Direction
Chemical SpaceExploration of 3D chemical spaceSynthesis of a diverse library of N-cyclobutyl-glycine derivatives
Target ClassesProtein-protein interactions, enzyme active sitesScreening against a broad range of therapeutic targets
Fragment EvolutionAmenable to synthetic elaboration at the N- and C-terminiDevelopment of synthetic strategies for fragment linking and growing

Exploration of this compound in Supramolecular Chemistry

Fmoc-protected amino acids are well-known for their ability to self-assemble into a variety of supramolecular structures, including hydrogels, nanofibers, and nanotubes. researchgate.netresearchgate.netnih.govnih.gov This self-assembly is driven by a combination of π-π stacking of the Fmoc groups and hydrogen bonding between the amino acid moieties. The introduction of an N-cyclobutyl group is expected to significantly modulate these interactions.

Future research should investigate the self-assembly properties of this compound under various conditions (e.g., pH, solvent polarity). The bulky cyclobutyl group could sterically hinder the typical β-sheet formation observed for many Fmoc-amino acids, potentially leading to the formation of novel supramolecular architectures. rsc.org It is also possible that the hydrophobic cyclobutyl groups could engage in intermolecular interactions, providing an additional driving force for self-assembly.

The resulting supramolecular materials could have applications in areas such as drug delivery, tissue engineering, and biocatalysis. For example, a hydrogel formed from this compound could be used for the controlled release of therapeutic agents.

Supramolecular Structure Potential Influence of N-Cyclobutyl Group Prospective Application
HydrogelsAltered gelation properties and mechanical strengthControlled drug release, 3D cell culture
Nanofibers/NanotubesModified fiber morphology and dimensionsTemplating for nanomaterial synthesis, biosensors
Vesicles/MicellesChanges in critical aggregation concentration and sizeEncapsulation of hydrophobic molecules

Advanced Theoretical and Computational Studies of Conformation and Reactivity

To fully unlock the potential of this compound, a thorough understanding of its conformational preferences and reactivity is essential. Advanced theoretical and computational methods can provide valuable insights that complement experimental studies.

Future computational work should focus on a detailed conformational analysis of this compound, both as an isolated molecule and when incorporated into a peptide chain. researchgate.netacs.orgmdpi.com Molecular dynamics (MD) simulations could be employed to explore the accessible conformational space and to identify the most stable structures. Quantum mechanical (QM) calculations could then be used to obtain accurate energetic and geometric parameters for these conformers.

Furthermore, computational studies could be used to predict the reactivity of this compound in various chemical transformations. For example, QM calculations could be used to model the transition states of the proposed cascade reactions for its synthesis, providing insights that could guide reaction optimization. Computational docking and free energy calculations could also be used to predict the binding of N-cyclobutyl-glycine-containing peptides to their biological targets, aiding in the design of new therapeutic agents. nih.gov

Computational Method Research Question Expected Outcome
Molecular Dynamics (MD)Conformational landscape of N-cyclobutyl-glycine peptidesIdentification of preferred backbone and side-chain orientations
Quantum Mechanics (QM)Reaction mechanisms for synthesisEnergetic profiles and transition state geometries
Docking and Free Energy CalculationsBinding of N-cyclobutyl-glycine ligands to proteinsPrediction of binding modes and affinities

Q & A

Basic Research Questions

Q. How to optimize coupling efficiency of N-Fmoc-N-cyclobutyl-glycine in solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : Use coupling reagents such as PyBOP®/DIPEA for pre-activation, and monitor reaction progress via Kaiser or chloranil tests. Secondary amine acylation may require extended coupling times (2–4 hours) due to steric hindrance from the cyclobutyl group. Employ HOBt as an additive to suppress racemization .

Q. What analytical techniques confirm successful incorporation of this compound into peptides?

  • Methodological Answer : Use LC-MS to verify molecular weight integrity. For sequence validation, perform Edman degradation or tandem mass spectrometry (MS/MS). Reverse-phase HPLC with UV detection (220–280 nm) can assess purity and retention behavior influenced by the cyclobutyl moiety .

Q. How to mitigate solubility challenges during SPPS when using this compound?

  • Methodological Answer : Optimize solvent systems (e.g., DMF:DCM mixtures at 3:1 v/v) and elevate reaction temperatures (40–50°C) to enhance solubility. Sonication or microwave-assisted SPPS may improve dissolution of sterically hindered residues .

Q. What are recommended storage conditions for this compound to ensure stability?

  • Methodological Answer : Store at –20°C under inert gas (argon) in airtight, light-resistant containers. Avoid prolonged exposure to moisture or piperidine-containing deprotection solutions to prevent premature Fmoc cleavage .

Advanced Research Questions

Q. How to resolve aggregation issues in glycine-rich peptides incorporating this compound?

  • Methodological Answer : Introduce temporary backbone protection (e.g., Dmb groups) using derivatives like Fmoc-Ala-(Dmb)Gly-OH. This reduces interchain hydrogen bonding and prevents β-sheet formation during synthesis. Post-synthesis, optimize folding conditions (e.g., redox buffers) .

Q. What strategies enable regioselective functionalization of the cyclobutyl group post-incorporation?

  • Methodological Answer : Use orthogonal protecting groups (e.g., Alloc or ivDde) on the cyclobutyl nitrogen. Post-SPPS, deprotect via Pd-catalyzed cleavage or hydrazine treatment, followed by click chemistry (e.g., azide-alkyne cycloaddition) for site-specific modifications .

Q. How to analyze structural perturbations caused by the cyclobutyl group in peptide secondary structures?

  • Methodological Answer : Compare circular dichroism (CD) spectra of cyclobutyl-containing peptides with controls. Molecular dynamics (MD) simulations can model steric effects on α-helix or β-turn formation. Validate with 2D NMR (NOESY) to map intra-residue interactions .

Q. How does the cyclobutyl moiety influence enzymatic digestion in glycopeptide analysis workflows?

  • Methodological Answer : The hydrophobic cyclobutyl group may reduce protease accessibility. Use sequential digestion with trypsin and chymotrypsin, followed by hydrophilic interaction liquid chromatography (HILIC) coupled to Q-TOF-MS for glycopeptide enrichment and characterization .

Notes for Experimental Design

  • Data Contradiction Analysis : If unexpected MS/MS fragmentation patterns arise, verify cyclobutyl stability under CID/HCD conditions. Compare with synthetic standards to rule out side reactions (e.g., cyclobutyl ring-opening) .
  • Synthetic Controls : Include unmodified glycine residues as internal controls to isolate steric/electronic effects of the cyclobutyl group in aggregation or folding studies .

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